molecular formula C7H4BrClN4O B11842516 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone

Cat. No.: B11842516
M. Wt: 275.49 g/mol
InChI Key: KYPSEMXPICJSCP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[3,4-d]pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.

    Introduction of bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) are employed to introduce the bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine ring.

    Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with ethanoyl chloride to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling reactions: It can participate in coupling reactions with various partners (e.g., Suzuki coupling, Sonogashira coupling) to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C7H4BrClN4O

Molecular Weight

275.49 g/mol

IUPAC Name

1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone

InChI

InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3

InChI Key

KYPSEMXPICJSCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br

Origin of Product

United States

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